4-(chloromethyl)-N-methylbenzene-1-sulfonamide
Overview
Description
4-(chloromethyl)-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-methylbenzene-1-sulfonamide typically involves the chloromethylation of N-methylbenzene-1-sulfonamide. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (25-50°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-(chloromethyl)-N-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-methylbenzene-1-sulfonamide involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The sulfonamide group can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-N-methylbenzene-1-sulfonamide
- 4-(iodomethyl)-N-methylbenzene-1-sulfonamide
- 4-(methylsulfonyl)-N-methylbenzene-1-sulfonamide
Uniqueness
4-(chloromethyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more selective in certain chemical reactions. Additionally, the sulfonamide group provides specific interactions with biological targets, enhancing its potential in medicinal chemistry .
Properties
IUPAC Name |
4-(chloromethyl)-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKBLHXFKRSFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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